“3H-Imidazo[4,5-b]pyridine-7-carboxylic acid” is a compound with the CAS Number: 78316-08-2 . It has a molecular weight of 163.14 . The IUPAC name for this compound is 3H-imidazo[4,5-b]pyridine-7-carboxylic acid .
The synthesis of imidazo[4,5-b]pyridines has been a subject of intense research for numerous decades . A highly efficient, clean, and simple procedure for the synthesis of a privilege imidazo[4,5-b]pyridine scaffold from 2-chloro-3-nitropyridine in combination with environmentally benign H2O-IPA as a green solvent has been presented .
The InChI code for “3H-Imidazo[4,5-b]pyridine-7-carboxylic acid” is 1S/C7H5N3O2/c11-7(12)4-1-2-8-6-5(4)9-3-10-6/h1-3H,(H,11,12)(H,8,9,10) .
Imidazo[4,5-b]pyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
The compound is a solid and should be stored in a dark place, sealed in dry, at 2-8°C .
3H-Imidazo[4,5-b]pyridine-7-carboxylic acid is a heterocyclic compound characterized by its unique structure, which includes an imidazole ring fused with a pyridine moiety. This compound has gained attention in medicinal chemistry due to its structural similarity to purines, which has prompted extensive research into its therapeutic potential. The compound is identified by the Chemical Abstracts Service number 78316-08-2 and has the molecular formula .
3H-Imidazo[4,5-b]pyridine-7-carboxylic acid can be sourced from various chemical suppliers and databases, including Benchchem and PubChem. It falls under the classification of heterocyclic compounds, specifically those containing nitrogen in their rings. Its unique structure allows it to participate in various biochemical reactions, making it valuable in drug discovery and development .
The synthesis of 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid typically involves a multi-step process. One common method is the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid, followed by intramolecular cyclization. This synthetic route allows for the formation of the imidazo[4,5-b]pyridine scaffold, which is crucial for its biological activity .
The reaction conditions for synthesizing 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid include the use of specific catalysts and solvents to optimize yield and purity. For instance, one method reported a yield of 40% using sodium carbonate and potassium permanganate under controlled heating conditions . Advanced techniques such as continuous flow reactors are also employed in industrial settings to enhance scalability and efficiency .
The molecular structure of 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid features a carboxylic acid functional group attached to the imidazo[4,5-b]pyridine core. The InChI Key for this compound is CEZJOKOKGRAPMR-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure .
3H-Imidazo[4,5-b]pyridine-7-carboxylic acid participates in various chemical reactions due to its reactive functional groups. It can undergo esterification reactions with alcohols to form esters or react with amines to form amides. Additionally, it can participate in nucleophilic substitution reactions due to the presence of nitrogen atoms in its structure .
In laboratory settings, the compound's reactivity can be exploited for further derivatization. For example, reactions involving this compound often require specific conditions such as temperature control and the use of inert atmospheres to prevent unwanted side reactions .
The mechanism of action for 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid primarily involves its interaction with biological targets such as GABA A receptors. This interaction modulates neuronal signaling pathways, affecting neurotransmitter release and synaptic plasticity. The compound's ability to act as a bioisostere for purines enhances its therapeutic potential .
Research indicates that compounds similar to 3H-Imidazo[4,5-b]pyridine derivatives exhibit significant biological activity against various targets, including enzymes involved in cell signaling pathways . Further studies are needed to elucidate the precise molecular interactions at play.
The physical properties of 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid include:
The chemical properties include:
Relevant data from studies indicate that this compound shows high gastrointestinal absorption potential, suggesting favorable pharmacokinetic properties for medicinal applications .
3H-Imidazo[4,5-b]pyridine-7-carboxylic acid is utilized in various scientific fields:
Its unique structural features make it a valuable asset in ongoing research aimed at discovering novel therapeutic agents with improved efficacy and safety profiles .
The 3H-imidazo[4,5-b]pyridine scaffold represents a privileged heterocyclic system in drug design due to its striking resemblance to natural purines. This bicyclic framework comprises a pyridine ring fused with an imidazole ring, creating a planar, electron-rich system that mimics the hydrogen-bonding capabilities and π-orbital topography of adenine and guanine. The 7-carboxylic acid derivative specifically positions a versatile functional handle at the equivalent of the C8 position in purines, enabling precise modulation of electronic properties and molecular interactions [4] [9].
Table 1: Structural Comparison with Purine
Parameter | 3H-Imidazo[4,5-b]pyridine-7-carboxylic Acid | Purine (Adenine) |
---|---|---|
Ring System | Imidazo[4,5-b]pyridine | Imidazo[4,5-d]pyrimidine |
Key Functional Group | Carboxylic acid at C7 | Amino group at C6 |
Hydrogen Bond Acceptors | 3 N atoms + carbonyl O | 3 N atoms |
Hydrogen Bond Donors | 1 (imidazole NH) + carboxylic acid | 1 (imidazole NH) |
π-Orbital Topography | Planar, conjugated system | Planar, conjugated |
This structural analogy allows the scaffold to participate in critical biomolecular interactions with purine-binding enzymes and receptors. The carboxylic acid at C7 serves as a bioisosteric replacement for tetrazole or carboxylic acid groups in pharmaceutical compounds, enabling optimization of physicochemical properties while maintaining target engagement. This is exemplified in antiviral agents where the imidazopyridine core displaces benzimidazole while retaining nanomolar potency against viral targets [2].
The exploration of imidazopyridine derivatives began in earnest during the 1980s-1990s as medicinal chemists sought purine mimetics with improved metabolic stability. Early derivatives focused on C2-substituted imidazopyridines as kinase inhibitors and benzodiazepine receptor ligands. The strategic incorporation of carboxylic acid functionality at C7 emerged as a pivotal advancement, transforming the scaffold from a passive heterocycle to a versatile synthetic intermediate for constructing targeted therapeutics [9].
A significant milestone arrived with the discovery that 7-carboxy imidazopyridines served as key intermediates for respiratory syncytial virus (RSV) fusion inhibitors. Researchers systematically modified the C7 position to create derivatives with single-digit nanomolar efficacy, demonstrating the critical role of this functionality in optimizing target binding and physicochemical properties. Compound 8j (bearing a chloro substituent and carboxylic acid) exhibited exceptional antiviral activity (EC₅₀ = 7 nM), outperforming earlier clinical candidates like BMS-433771 [2]. The historical progression reflects a broader shift toward functionally complexified heterocycles, where carboxylic acid groups enable precise tuning of solubility, protein interactions, and prodrug design.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1